2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide
Overview
Description
Synthesis Analysis
The synthesis of 2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide involves the reaction of 2-aminopyridine and chlorosulfonic acid, leading to chlorosulfonation and subsequent ammonolysis processes. This synthesis pathway is crucial for the development of sulfonylurea herbicides and various antimicrobial compounds. A variety of substituted sulfonamides and sulfinyl compound derivatives have been obtained through reactions involving this compound, demonstrating its versatility in organic synthesis (Shi Gui-zhe, 2015).
Molecular Structure Analysis
The molecular structure of 2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide and its derivatives has been characterized using techniques such as melting point analysis, Fourier transform infrared spectra, mass spectra, and nuclear magnetic resonance. These analytical methods affirm the structure of the synthesized compounds, which is foundational for understanding their chemical behavior and reactivity (Shi Gui-zhe, 2015).
Scientific Research Applications
Synthesis Techniques : A one-pot two-step synthesis of N-(imidazo[1,2-a]pyridin-3-yl)sulfonamides using zinc chloride is a simple, inexpensive method yielding moderate to good products under optimized conditions (Yu et al., 2014).
Antibacterial and Antiproliferative Properties : Novel sulfonamide isoxazolo[5,4-b]pyridine derivatives exhibit antibacterial and antiproliferative activity against Pseudomonas aeruginosa and Escherichia coli, highlighting their potential in antimicrobial and antiproliferative applications (Poręba et al., 2015).
Antimicrobial Activity : New sulfonamide and sulfinyl compound derivatives synthesized from 1,2,4-triazolo[1,5-a]pyridine and pyrimidine thiol derivatives show promising antimicrobial activity (Abdel-Motaal & Raslan, 2014).
Herbicidal Applications : The imidazo[2, 1-b] thiazole moiety in sulfonylurea compounds demonstrates potent herbicidal activity and good selectivity for rice plants, suitable for paddy fields (Ohta et al., 2010).
Phosphoinositide 3-Kinase Inhibitory Activity : Thiazolo[5,4-b]pyridine derivatives show potent phosphoinositide 3-kinase inhibitory activity, with the sulfonamide functionality being crucial for this effect (Xia et al., 2020).
Biological Activity of Sulfonamide Hybrids : Recent advances in two-component sulfonamide hybrids with various organic compounds show promise for antibacterial, anti-oxidative, and anti-neuropathic pain activities (Ghomashi et al., 2022).
Synthesis of Heterocyclic Sulfonamides and Sulfonyl Fluorides : A sulfur-functionalized aminoacrolein derivative efficiently synthesizes heterocyclic sulfonamides and sulfonyl fluorides, providing rapid access to compounds with limited chemical stability (Tucker, Chenard, & Young, 2015).
Antitumor Potential : Novel Cu(II)-based coordination complexes based on substituted imidazo[1,2-a]pyridine ligands show inhibitory effects on human myocardial aneurysm cells, indicating potential for future antitumor treatments (Liu et al., 2020).
properties
IUPAC Name |
2-chloroimidazo[1,2-a]pyridine-3-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O2S/c8-6-7(14(9,12)13)11-4-2-1-3-5(11)10-6/h1-4H,(H2,9,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXPRKKQWHQWRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)S(=O)(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70560101 | |
Record name | 2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70560101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide | |
CAS RN |
112566-17-3 | |
Record name | 2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70560101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloroimidazo[1,2-α]pyridine- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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